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The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the use of second-
line drugs, among which injectable agents have historically formed the backbone of treatment
regimens. This guide provides a comparative study of the four principal second-line injectable
drugs (SLIDs): Amikacin, Kanamycin, Capreomycin, and Streptomycin. The following sections
detail their mechanisms of action, comparative efficacy, and adverse effect profiles, supported
by experimental data to inform research and development efforts in the fight against
tuberculosis.

Mechanisms of Action: A Ribosomal Assault

The primary target for all four SLIDs is the bacterial ribosome, the essential machinery for
protein synthesis. However, their specific interactions and the resulting downstream effects
exhibit notable differences.

Amikacin and Kanamycin, both aminoglycosides, bind to the 30S ribosomal subunit. This
interaction induces a conformational change in the A-site, the decoding center of the ribosome,
leading to the misreading of MRNA codons. The incorporation of incorrect amino acids results
in the synthesis of non-functional or toxic proteins, ultimately leading to bacterial cell death.

Streptomycin, also an aminoglycoside, similarly targets the 30S ribosomal subunit. Its binding
interferes with the initiation complex of protein synthesis and causes misreading of the mRNA
template, leading to the production of faulty proteins and subsequent cell death.[1]
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Capreomycin, a cyclic polypeptide antibiotic, uniquely binds across the ribosomal subunit
interface, interacting with both the 16S rRNA of the 30S subunit and the 23S rRNA of the 50S
subunit.[2][3] This binding disrupts the translocation of tRNA and mRNA on the ribosome,

thereby inhibiting protein synthesis.[4]
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Mechanism of Action for Aminoglycosides.
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Mechanism of Action for Capreomycin.
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Comparative Efficacy

The clinical effectiveness of these agents is a critical factor in their selection for MDR-TB

treatment regimens. A large individual patient data meta-analysis provides robust comparative

efficacy data.

Streptomycin

Efficacy Amikacin vs. Streptomycin Amikacin vs.
Outcome Kanamycin vs. Kanamycin Capreomycin vs: .
Capreomycin
Amikacin Streptomycin Amikacin Streptomycin
Treatment associated with 6  associated with 7 associated with 9  associated with
Success more cures per more cures per more cures per 10 more cures
100 patients. 100 patients. 100 patients. per 100 patients.
Streptomycin Amikacin Streptomycin
Mortality ) associated with 5  associated with 5  associated with

fewer deaths per
100 patients.

fewer deaths per

100 patients.

10 fewer deaths

per 100 patients.

Data sourced from a meta-analysis of 12,030 patients from 25 countries.

Of note, this meta-analysis concluded that when aminoglycosides are indicated and supported

by drug susceptibility testing, amikacin and streptomycin are the drugs of choice over

kanamycin and capreomycin.[1]

Comparative Adverse Effects

The utility of SLIDs is often limited by their significant toxicity profiles, primarily ototoxicity

(hearing loss) and nephrotoxicity (kidney damage).
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Adverse Event

Amikacin

Kanamycin

Capreomycin

Streptomycin

Ototoxicity
(Hearing Loss)

Higher risk of
severe hearing
loss compared to
kanamycin.[5][6]
[7] 5 times more
likely to cause
ototoxicity than
capreomycin.[6]

[8]

Lower risk of
severe hearing
loss compared to
amikacin.[5][6][7]

Less ototoxic
than amikacin.[6]
(8]

Ototoxicity is a
known side
effect,
particularly with

prolonged use.[2]

Less nephrotoxic

than o Nephrotoxicity in
o ) ) Significant
Nephrotoxicity streptomycin.[9] Incidence of 3.4- S about 2% of
(Kid Incid f3.4 8.7% ( d nephrotoxicity in tient iri
idne ncidence of 3.4- .7% (groupe atients requirin
Y _ g- p 20-25% of p- _ q- J
Damage) 8.7% (grouped with amikacin).[3] ] discontinuation.
) ) patients.[3]
with kanamycin). [3]
[3]
Significantly
greater decrease
in serum
Less associated o potassium and Can cause
) ) Lower incidence ] o
Electrolyte with hypokalemia ] higher incidence electrolyte
of hypokalemia ) -
Imbalance than of hypokalemia abnormalities
] ] compared to ) ]
(Hypokalemia) capreomycin.[6] ) compared to including
capreomycin.[5] ) ]
[8] kanamycin.[5] hypokalemia.[2]

Administration is
a risk factor for

hypokalemia.[10]

Experimental Protocols
Determination of Minimum Inhibitory Concentration

(MIC)
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The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a
microorganism. A common method for determining the MIC of anti-tuberculosis drugs is the
broth microdilution method.

Protocol:

e Inoculum Preparation: A standardized suspension of Mycobacterium tuberculosis is prepared
to a McFarland turbidity standard of 0.5, which corresponds to approximately 1-5 x 10"7
colony-forming units (CFU)/mL. This suspension is then further diluted.

e Drug Dilution: The anti-tuberculosis drugs are serially diluted in 96-well microtiter plates
containing Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase
(OADC).

 Inoculation: Each well is inoculated with the diluted bacterial suspension to achieve a final
concentration of approximately 5 x 10"5 CFU/mL.

 Incubation: The plates are sealed and incubated at 37°C.

e Reading Results: The MIC is determined as the lowest drug concentration that shows no
visible growth after a specified incubation period (typically 14-21 days).
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Workflow for MIC Determination.

Audiometric Monitoring for Ototoxicity

Regular audiological monitoring is crucial for the early detection of ototoxicity in patients
receiving SLIDs.

Protocol:

+ Baseline Audiogram: A comprehensive audiogram should be performed for all patients
before initiating treatment with an SLID. This establishes a baseline for future comparisons.
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» Frequency of Monitoring: Audiometric testing should be conducted monthly during the
intensive phase of treatment.

» Test Frequencies: Testing should include conventional frequencies (250-8000 Hz) and, if
possible, extended high frequencies (up to 16,000 Hz), as hearing loss often begins in the
higher frequencies.

» Definition of Ototoxic Shift: A significant threshold shift is defined as:
o A 20 dB or greater decrease at any one test frequency.
o A 10 dB or greater decrease at any two adjacent frequencies.

o Loss of response at three consecutive frequencies where responses were previously
obtained.

 Clinical Action: If a significant ototoxic shift is detected, a change in treatment should be
considered to prevent further irreversible hearing loss.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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